2-Bromo-2,3,3,3-tetrafluoropropanoyl chloride
Overview
Description
2-Bromo-2,3,3,3-tetrafluoropropanoyl chloride is a chemical compound with the molecular formula C3BrClF4O and a molecular weight of 243.38 g/mol . It is a clear liquid that is primarily used in research and industrial applications. This compound is known for its reactivity due to the presence of both bromine and chlorine atoms, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
Similar compounds have been known to act as thiol-reactive probes .
Result of Action
Similar compounds have been associated with potential endocrine disruption and organ damage .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-2,3,3,3-tetrafluoropropanoyl chloride. For instance, it has been noted that this compound may accumulate in confined spaces, particularly at or below ground level . Also, it’s recommended to handle this compound with suitable protective equipment due to its potential hazards .
Biochemical Analysis
Biochemical Properties
2-Bromo-2,3,3,3-tetrafluoropropanoyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through acylation reactions. The compound’s electrophilic carbonyl carbon is highly reactive towards nucleophilic amino acid residues in proteins, such as lysine and serine. This interaction can lead to the formation of stable covalent bonds, thereby modifying the structure and function of the target biomolecule .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to acylate proteins can disrupt normal protein function, leading to changes in signal transduction pathways. Additionally, it can affect gene expression by modifying transcription factors or other regulatory proteins, ultimately impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The compound’s carbonyl carbon reacts with nucleophilic sites on enzymes and proteins, forming stable acyl-enzyme intermediates. This can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the modification. Furthermore, the compound can induce changes in gene expression by modifying transcription factors or other DNA-binding proteins, thereby influencing cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at low temperatures (2-8°C), but it can degrade over time when exposed to higher temperatures or moisture. Long-term exposure to the compound can lead to cumulative effects on cellular function, including persistent changes in protein activity and gene expression. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause minimal disruption to cellular function, while higher doses can lead to significant toxic effects. These adverse effects can include tissue damage, organ dysfunction, and systemic toxicity. It is crucial to determine the appropriate dosage range to minimize toxicity while achieving the desired biochemical effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by hydrolysis, leading to the formation of 2-Bromo-2,3,3,3-tetrafluoropropanoic acid and hydrochloric acid. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. Understanding these pathways is essential for predicting the compound’s behavior in biological systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy, making it important to study its transport and distribution in detail .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2,3,3,3-tetrafluoropropanoyl chloride typically involves the reaction of 2,3,3,3-tetrafluoropropene with bromine and chlorine under controlled conditions. The reaction is carried out in a solvent such as dichloromethane at low temperatures to ensure the selective formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-2,3,3,3-tetrafluoropropanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles such as amines or alcohols.
Addition Reactions: The compound can participate in addition reactions with alkenes or alkynes to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride can be used to catalyze certain reactions.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are commonly used solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with an amine can produce an amide, while the reaction with an alcohol can produce an ester .
Scientific Research Applications
2-Bromo-2,3,3,3-tetrafluoropropanoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly those containing fluorine atoms.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially those that require fluorinated intermediates.
Material Science: It is used in the production of fluorinated polymers and other advanced materials.
Comparison with Similar Compounds
2-Bromo-3,3,3-trifluoropropanoyl chloride: Similar in structure but with one less fluorine atom.
1-Bromo-2,3,3,3-tetrafluoropropene: Similar in structure but lacks the carbonyl chloride group.
Uniqueness: 2-Bromo-2,3,3,3-tetrafluoropropanoyl chloride is unique due to the presence of both bromine and chlorine atoms along with multiple fluorine atoms. This combination makes it highly reactive and versatile in various chemical reactions, particularly in the synthesis of fluorinated compounds .
Properties
IUPAC Name |
2-bromo-2,3,3,3-tetrafluoropropanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3BrClF4O/c4-2(6,1(5)10)3(7,8)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEISECDEKRQHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3BrClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371323 | |
Record name | 2-bromo-2,3,3,3-tetrafluoropropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6066-45-1 | |
Record name | 2-bromo-2,3,3,3-tetrafluoropropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-2,3,3,3-tetrafluoropropanoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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